1-(2-Amino-4-hydroxyphenyl)propan-1-one
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Overview
Description
1-(2-Amino-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-hydroxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-(2-Amino-4-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)propan-1-one: This compound has a similar structure but lacks the amino group.
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but with the hydroxy group in a different position.
Uniqueness
1-(2-Amino-4-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the amino and hydroxy groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these functional groups are essential .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-amino-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |
InChI Key |
QHQKVUDZCLOAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
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